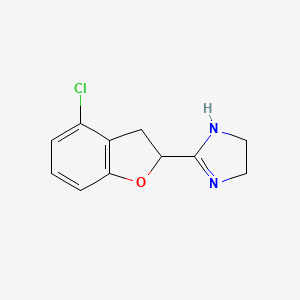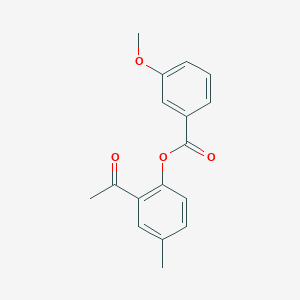
Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, featuring a methoxy group, an acetyl group, and a methylphenyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid reacts with an alcohol in the presence of an acid catalyst. The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as catalytic esterification or the use of specialized reagents to improve efficiency and scalability. The choice of method depends on factors like cost, availability of raw materials, and environmental considerations.
化学反応の分析
Types of Reactions
Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the ester group into an alcohol or other reduced forms.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary widely but may include the use of catalysts, solvents, and specific temperatures.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of various chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the context, such as its use in medicine or industry.
類似化合物との比較
Similar Compounds
- Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester
- Benzoic acid, 3-methoxy-, methyl ester
- Benzoic acid, 4-methylphenyl ester
Uniqueness
What sets benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound in various fields.
特性
CAS番号 |
88951-98-8 |
|---|---|
分子式 |
C17H16O4 |
分子量 |
284.31 g/mol |
IUPAC名 |
(2-acetyl-4-methylphenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C17H16O4/c1-11-7-8-16(15(9-11)12(2)18)21-17(19)13-5-4-6-14(10-13)20-3/h4-10H,1-3H3 |
InChIキー |
VTDPNHQRKQFCTB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)

![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)

![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)
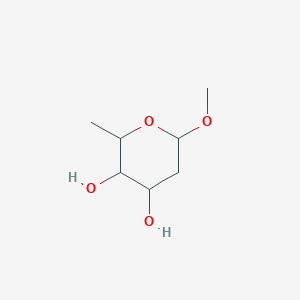
![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)
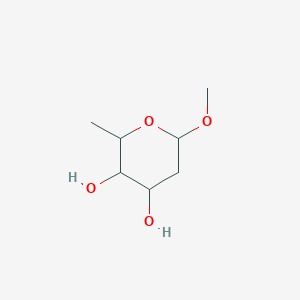

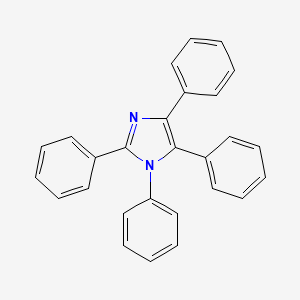
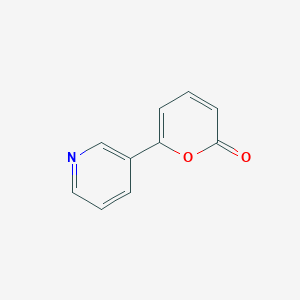
![Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14146992.png)
